7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one
7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one
Brand Name:
Vulcanchem
CAS No.:
100827-80-3
VCID:
VC0028718
InChI:
InChI=1S/C17H15ClN2O3S/c1-23-15(22)7-6-10-8-12-16(11-4-2-3-5-13(11)18)19-9-14(21)20-17(12)24-10/h2-5,8,19H,6-7,9H2,1H3
SMILES:
COC(=O)CCC1=CC2=C(NCC(=O)N=C2S1)C3=CC=CC=C3Cl
Molecular Formula:
C17H15ClN2O3S
Molecular Weight:
362.8 g/mol
7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one
CAS No.: 100827-80-3
Reference Standards
VCID: VC0028718
Molecular Formula: C17H15ClN2O3S
Molecular Weight: 362.8 g/mol
CAS No. | 100827-80-3 |
---|---|
Product Name | 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one |
Molecular Formula | C17H15ClN2O3S |
Molecular Weight | 362.8 g/mol |
IUPAC Name | methyl 3-[5-(2-chlorophenyl)-2-oxo-3,4-dihydrothieno[2,3-e][1,4]diazepin-7-yl]propanoate |
Standard InChI | InChI=1S/C17H15ClN2O3S/c1-23-15(22)7-6-10-8-12-16(11-4-2-3-5-13(11)18)19-9-14(21)20-17(12)24-10/h2-5,8,19H,6-7,9H2,1H3 |
Standard InChIKey | XOPXVJNGAQFSHW-UHFFFAOYSA-N |
Isomeric SMILES | COC(=O)CCC1=CC2=C(NCC(=O)N=C2S1)C3=CC=CC=C3Cl |
SMILES | COC(=O)CCC1=CC2=C(NCC(=O)N=C2S1)C3=CC=CC=C3Cl |
Canonical SMILES | COC(=O)CCC1=CC2=C(NCC(=O)N=C2S1)C3=CC=CC=C3Cl |
Synonyms | 5-(2-Chlorophenyl)-2,3-dihydro-2-oxo-1H-thieno[2,3-e]-1,4-diazepine-7-propanoic Acid Methyl Ester |
PubChem Compound | 13670767 |
Last Modified | Nov 14 2021 |
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